2-(2-(Trifluoromethyl)phenyl)thiophene-3-carboxylic acid
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Overview
Description
2-(2-(Trifluoromethyl)phenyl)thiophene-3-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethyl)phenyl)thiophene-3-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. Catalysts and solvents used in the reactions are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Trifluoromethyl)phenyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Cl2, Br2, HNO3/H2SO4
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-(2-(Trifluoromethyl)phenyl)thiophene-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is used in the synthesis of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as a building block for the synthesis of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)thiophene-3-carboxylic acid depends on its specific application:
Biological Activity: The compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Material Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors and transistors.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
2-(2-(Trifluoromethyl)phenyl)thiophene-3-carboxylic acid is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other thiophene derivatives .
Properties
Molecular Formula |
C12H7F3O2S |
---|---|
Molecular Weight |
272.24 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]thiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H7F3O2S/c13-12(14,15)9-4-2-1-3-7(9)10-8(11(16)17)5-6-18-10/h1-6H,(H,16,17) |
InChI Key |
CCGVDVSXNHDXQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CS2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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